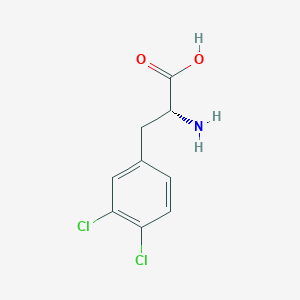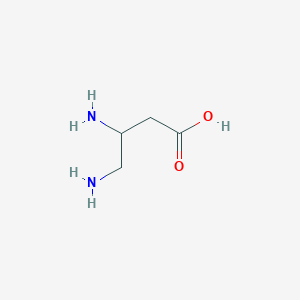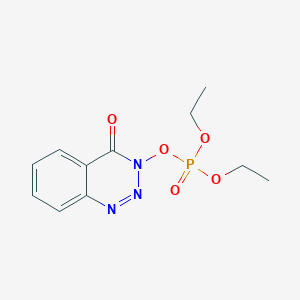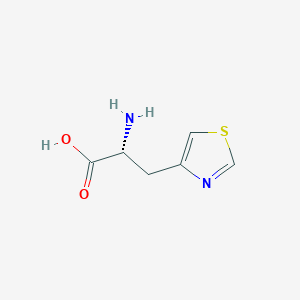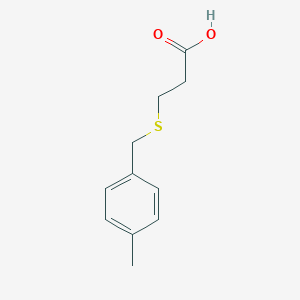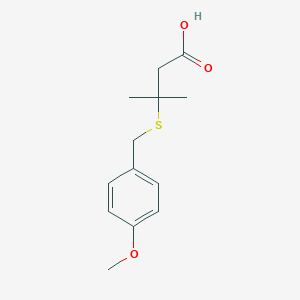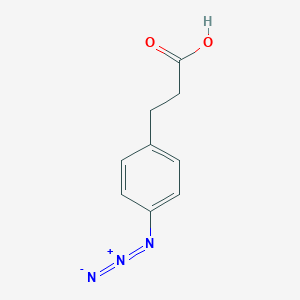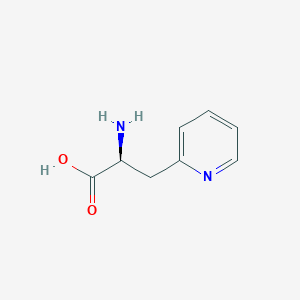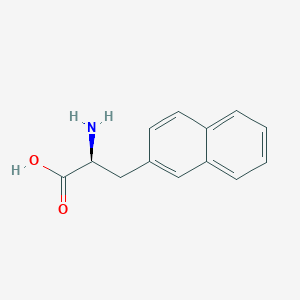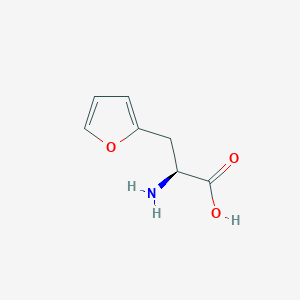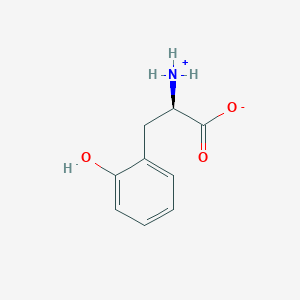
2-Hydroxy-D-Phenylalanine
Übersicht
Beschreibung
2-Hydroxy-D-Phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. This compound carries a hydroxy substituent at the second position on the benzene ring, making it a unique phenylalanine derivative . It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-D-Phenylalanine can be achieved through various methods, including enzymatic and chemical synthesis. Enzymatic synthesis often involves the use of engineered enzymes such as phenylalanine ammonia lyase or tyrosine ammonia lyase, which can catalyze the hydroxylation of phenylalanine . Chemical synthesis may involve multiple steps, including the protection of functional groups, hydroxylation, and deprotection .
Industrial Production Methods: Industrial production of this compound typically employs biocatalytic processes due to their efficiency and environmental friendliness. Multi-enzyme cascade systems are particularly effective, as they allow for the conversion of substrates to the desired product without the need for intermediate purification . These processes are optimized for substrate concentration, reaction conditions, and enzyme activity to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are used under appropriate conditions.
Major Products:
Oxidation: Quinones or other oxidized phenylalanine derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-D-Phenylalanine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-D-Phenylalanine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes such as phenylalanine hydroxylase, which converts it to tyrosine . This conversion is crucial for the biosynthesis of neurotransmitters like dopamine and norepinephrine . The compound’s effects are mediated through its interaction with these molecular targets and pathways, influencing various physiological processes .
Vergleich Mit ähnlichen Verbindungen
L-Phenylalanine: The natural form of phenylalanine used in protein synthesis.
L-Tyrosine: A hydroxylated derivative of phenylalanine involved in neurotransmitter synthesis.
D-Phenylalanine: The D-enantiomer of phenylalanine, which has different biological properties compared to the L-form.
Uniqueness: 2-Hydroxy-D-Phenylalanine is unique due to its specific hydroxylation pattern and its D-configuration. This configuration imparts distinct biochemical properties, making it valuable for specific research and industrial applications .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFPVMFCRNYQNR-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020327 | |
| Record name | D-o-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24008-77-3 | |
| Record name | D-o-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique characteristic of the copper(II)-D-o-Tyrosine complex provides insight into the spectroscopic properties of transferrins?
A2: At a pH of 10.5, the copper(II)-D-o-Tyrosine complex exhibits a circular dichroism (c.d.) spectrum with a distinct band around 330 nm. [] This band is particularly noteworthy because it closely resembles similar bands observed in the c.d. spectra of both iron(III) and copper(II) transferrins. [] Resonance-Raman measurements suggest that both the 330 nm and 400 nm bands in these complexes originate from a phenolate oxygen to Cu(II) charge-transfer transition. [] This finding sheds light on the origin of the previously unclear 330 nm dichroic band in transferrins, attributing it to a phenolate oxygen-to-metal charge-transfer transition. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


